molecular formula C21H17N3O4 B11577561 2-amino-4-(3,5-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

2-amino-4-(3,5-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile

Cat. No.: B11577561
M. Wt: 375.4 g/mol
InChI Key: VOCLVKNUZSKAKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-AMINO-4-(3,5-DIMETHOXYPHENYL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of pyranoquinolines, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(3,5-DIMETHOXYPHENYL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE typically involves a multi-component reaction. One common method includes the condensation of 3,5-dimethoxybenzaldehyde, malononitrile, and 4-hydroxyquinolin-2-one in the presence of a catalyst such as piperidine. The reaction is usually carried out in a solvent like ethanol under reflux conditions, leading to the formation of the desired pyranoquinoline derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(3,5-DIMETHOXYPHENYL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the pyranoquinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction could lead to partially or fully reduced pyranoquinoline structures.

Scientific Research Applications

2-AMINO-4-(3,5-DIMETHOXYPHENYL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

Mechanism of Action

The mechanism of action of 2-AMINO-4-(3,5-DIMETHOXYPHENYL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects. The exact molecular pathways depend on the specific biological context and the target cells or organisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-4-(3,5-DIMETHOXYPHENYL)-5-OXO-4H,5H,6H-PYRANO[3,2-C]QUINOLINE-3-CARBONITRILE stands out due to its unique combination of a pyranoquinoline core with a dimethoxyphenyl group. This structural feature imparts distinct electronic and steric properties, enhancing its reactivity and potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C21H17N3O4

Molecular Weight

375.4 g/mol

IUPAC Name

2-amino-4-(3,5-dimethoxyphenyl)-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile

InChI

InChI=1S/C21H17N3O4/c1-26-12-7-11(8-13(9-12)27-2)17-15(10-22)20(23)28-19-14-5-3-4-6-16(14)24-21(25)18(17)19/h3-9,17H,23H2,1-2H3,(H,24,25)

InChI Key

VOCLVKNUZSKAKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2C(=C(OC3=C2C(=O)NC4=CC=CC=C43)N)C#N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.